molecular formula C9H10INO B12842588 1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one

1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one

Cat. No.: B12842588
M. Wt: 275.09 g/mol
InChI Key: MLLQFDWBMSIHRG-UHFFFAOYSA-N
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Description

1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H10INO. It is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a phenyl ring, along with an ethanone group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one typically involves the iodination of a precursor compound followed by the introduction of the amino and ethanone groups. One common method involves the reaction of 2-amino-5-methylphenol with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then subjected to further reactions to introduce the ethanone group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

1-(2-amino-3-iodo-5-methylphenyl)ethanone

InChI

InChI=1S/C9H10INO/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4H,11H2,1-2H3

InChI Key

MLLQFDWBMSIHRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)N)C(=O)C

Origin of Product

United States

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